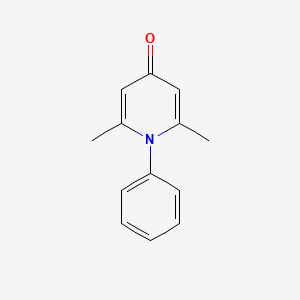
2,6-Dimethyl-1-phenylpyridin-4-one
Übersicht
Beschreibung
2,6-Dimethyl-1-phenylpyridin-4-one is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
2,6-Dimethyl-1-phenylpyridin-4-one derivatives have been investigated for their potential in Alzheimer's disease imaging. PET amyloid imaging ligands, including 2,6-dimethyl derivatives, show promise for early detection of Alzheimer's by distinguishing amyloid deposition in the brain. This breakthrough could enhance understanding of the disease's pathophysiological mechanisms and aid in evaluating new therapies (Nordberg, 2007).
OLED Materials
The application of 2,6-Dimethyl derivatives in organic light-emitting diodes (OLEDs) has been explored, particularly in the development of metal-free infrared emitters. BODIPY-based materials, which include 2,6-dimethyl derivatives, have emerged as versatile platforms for OLEDs, sensors, and organic photovoltaics. These materials offer a tunable option for green to near-infrared emission, promoting new research for future developments in OLED technology (Squeo & Pasini, 2020).
Antioxidant Activity Analysis
In the study of antioxidants, this compound and its analogs play a role in the analytical methods used to determine antioxidant activity. Techniques such as the DPPH assay, which involves electron transfer, are critical for assessing the antioxidant capacity of complex samples, including those containing 2,6-dimethyl derivatives. These methods are based on spectrophotometry, highlighting the importance of 2,6-dimethyl derivatives in antioxidant research (Munteanu & Apetrei, 2021).
Bioanalytical Applications
Aptamers, including those derived from or related to this compound structures, have been utilized in various bioanalytical applications. These artificial nucleic acids or peptides bind with high specificity and affinity to targets, including small molecules and cells. The incorporation of 2,6-dimethyl derivatives enhances the specificity and functionality of aptamers in biosensing, diagnostics, and therapeutics, demonstrating the compound's versatility in bioanalytical contexts (Iliuk, Hu, & Tao, 2011).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It also causes damage to organs, specifically the nervous system . It is toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-phenylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZHJBEJRMVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329074 | |
| Record name | Enamine_000584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22192-08-1 | |
| Record name | Enamine_000584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


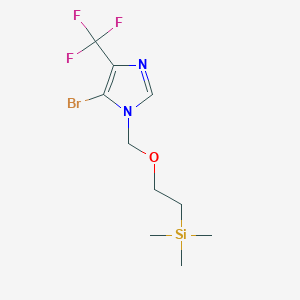

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

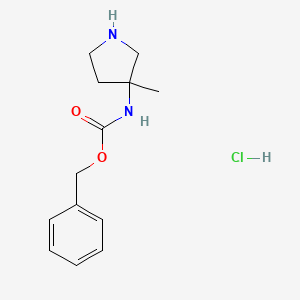
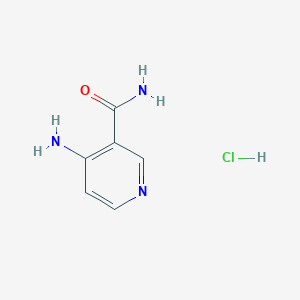
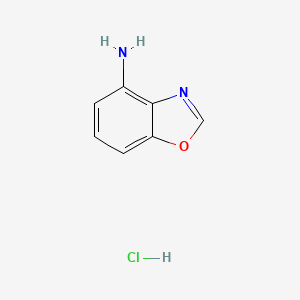
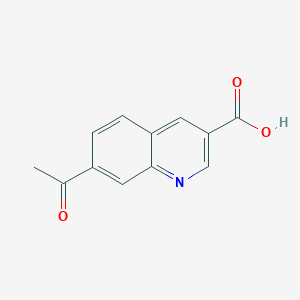

![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)
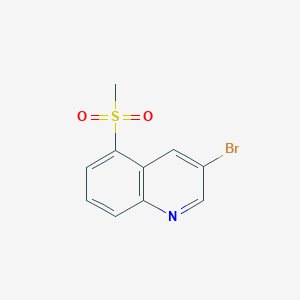
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
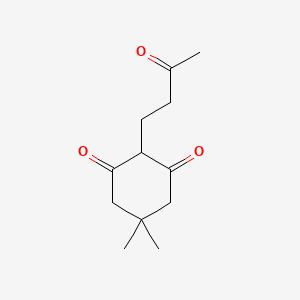
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)
